molecular formula C6H10O3 B14510373 3,8,9-Trioxabicyclo[4.2.1]nonane CAS No. 62759-61-9

3,8,9-Trioxabicyclo[4.2.1]nonane

Cat. No.: B14510373
CAS No.: 62759-61-9
M. Wt: 130.14 g/mol
InChI Key: OMEKJJWXROOOSK-UHFFFAOYSA-N
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Description

3,8,9-Trioxabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C6H10O3 It is characterized by a unique structure that includes three oxygen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction, where a three-component reaction followed by reduction and lactamization is used to form the bicyclic scaffold . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,8,9-Trioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Substitution reactions can occur at specific positions within the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,8,9-Trioxabicyclo[4.2.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms and bicyclic structure. These interactions can lead to the modulation of biological pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug design or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8,9-Trioxabicyclo[42

Properties

CAS No.

62759-61-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3,8,9-trioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C6H10O3/c1-2-7-4-6-8-3-5(1)9-6/h5-6H,1-4H2

InChI Key

OMEKJJWXROOOSK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2OCC1O2

Origin of Product

United States

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